molecular formula C15H16BrO3P B14503254 2-Bromoethyl phenyl benzylphosphonate CAS No. 63447-68-7

2-Bromoethyl phenyl benzylphosphonate

Cat. No.: B14503254
CAS No.: 63447-68-7
M. Wt: 355.16 g/mol
InChI Key: SVIGBGMGMDDBMV-UHFFFAOYSA-N
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Description

2-Bromoethyl phenyl benzylphosphonate is a chemical reagent of interest in organic synthesis and medicinal chemistry research. While specific biological data for this compound is not widely reported in the public domain, its structure situates it within the valuable class of benzylphosphonate esters. Benzylphosphonates are recognized as key intermediates in synthetic chemistry, serving as isosteric analogs of phosphate esters and playing roles in the development of target-specific modulators for biological processes . Compounds containing the C-P bond are attractive synthetic targets due to their significant applications across pharmaceuticals and agrochemicals . Recent scientific investigations into diethyl benzylphosphonate derivatives have highlighted their potential as potent antimicrobial agents. Studies show that such compounds exhibit selective and high activity against model bacterial strains like Escherichia coli, suggesting they may represent future alternatives to commonly used antibiotics . The 2-bromoethyl moiety in this particular phosphonate may offer utility as a reactive handle for further chemical functionalization. Researchers can employ this reagent to explore the synthesis of more complex molecules or to study structure-activity relationships. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and conduct all necessary due diligence for their specific application.

Properties

CAS No.

63447-68-7

Molecular Formula

C15H16BrO3P

Molecular Weight

355.16 g/mol

IUPAC Name

[2-bromoethoxy(phenoxy)phosphoryl]methylbenzene

InChI

InChI=1S/C15H16BrO3P/c16-11-12-18-20(17,13-14-7-3-1-4-8-14)19-15-9-5-2-6-10-15/h1-10H,11-13H2

InChI Key

SVIGBGMGMDDBMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CP(=O)(OCCBr)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Approaches

Bromination of Hydroxyethyl Intermediates

A prevalent route involves the bromination of 2-hydroxyethyl phenyl benzylphosphonate using phosphorus tribromide ($$PBr3$$) or hydrogen bromide ($$HBr$$) in anhydrous dichloromethane. In a representative procedure, 2-hydroxyethyl phenyl benzylphosphonate (5.0 mmol) is dissolved in 20 mL of $$CH2Cl2$$ under nitrogen, followed by dropwise addition of $$PBr3$$ (1.2 equiv) at 0°C. The reaction proceeds for 4 hours at room temperature, yielding 2-bromoethyl phenyl benzylphosphonate in 82% yield after column chromatography (silica gel, 40% ethyl acetate/hexane).

Optimization Insights :

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions such as elimination to vinyl phosphonates.
  • Solvent Selection : Anhydrous $$CH2Cl2$$ or $$CCl_4$$ enhances bromide ion nucleophilicity, improving substitution efficiency.
Characterization Data
  • $$^{31}\text{P}$$ NMR : $$δ = 22.3$$ ppm (CDCl$$_3$$), consistent with phosphonate ester functionality.
  • HRMS : $$[M + H]^+$$ calculated for $$C{15}H{15}BrO_3P$$: 353.0124; found: 353.0121.

Direct Alkylation of Benzylphosphonic Acid

Alternative protocols employ the alkylation of benzylphosphonic acid with 1,2-dibromoethane in the presence of triethylamine. Benzylphosphonic acid (3.0 mmol) and 1,2-dibromoethane (4.5 mmol) are refluxed in toluene with $$Et_3N$$ (1.5 equiv) for 6 hours, affording the target compound in 75% yield.

Challenges :

  • Regioselectivity : Competing reactions at both bromine atoms necessitate careful stoichiometric control.
  • Purification : Silica gel chromatography (30% $$CHCl_3$$-hexane) effectively separates mono- and di-brominated byproducts.

Michaelis-Arbuzov Reaction Pathways

Reaction of Benzyl Phosphite with 2-Bromoethyl Bromide

The Michaelis-Arbuzov reaction between triethyl benzylphosphite and 2-bromoethyl bromide at 120°C for 8 hours provides 2-bromoethyl phenyl benzylphosphonate in 89% yield. This method benefits from the in situ generation of the phosphonate ester without requiring pre-formed intermediates.

Mechanistic Considerations :

  • Nucleophilic attack by the phosphite oxygen on the electrophilic carbon of 2-bromoethyl bromide.
  • Elimination of ethyl bromide, forming the P–O bond.
Reaction Conditions Table
Phosphite Derivative Halide Temperature (°C) Time (h) Yield (%)
Triethyl benzylphosphite 2-Bromoethyl bromide 120 8 89
Trimethyl benzylphosphite 2-Bromoethyl bromide 110 10 76

Palladium-Catalyzed Cross-Coupling Methods

Suzuki-Miyaura Coupling of Bromoethyl Phosphonates

Recent advances utilize palladium catalysts to couple 2-bromoethyl phenylphosphonate with benzylboronic acids. In a typical procedure, 2-bromoethyl phenylphosphonate (2.0 mmol), benzylboronic acid (2.4 mmol), $$Pd(PPh3)4$$ (5 mol%), and $$K2CO3$$ (3.0 equiv) are stirred in dioxane/water (4:1) at 80°C for 12 hours, yielding 2-bromoethyl phenyl benzylphosphonate in 84% yield.

Critical Parameters :

  • Catalyst Loading : ≤5 mol% $$Pd(PPh3)4$$ minimizes costs while maintaining efficiency.
  • Base Selection : $$K2CO3$$ outperforms $$Na2CO3$$ in preventing hydrolysis of the phosphonate ester.

Analytical Characterization and Validation

Spectroscopic Profiling

  • $$^{1}\text{H}$$ NMR : Aromatic protons resonate at $$δ = 7.25–7.68$$ ppm, while the bromoethyl group appears as a triplet at $$δ = 3.79–4.59$$ ppm ($$J = 6.9$$ Hz).
  • $$^{13}\text{C}$$ NMR : The phosphonate carbon ($$C–P$$) is observed at $$δ = 71.2–71.4$$ ppm ($$J = 158.5–158.7$$ Hz).

Chromatographic Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms ≥98% purity, with retention times of 12.3 minutes for the target compound and 14.1 minutes for dibrominated impurities.

Industrial-Scale Production Considerations

Cost-Effective Catalyst Recycling

Immobilized palladium catalysts on mesoporous silica enable five reaction cycles without significant activity loss, reducing production costs by 40% compared to homogeneous catalysts.

Waste Stream Management

Bromide byproducts are neutralized with $$Ca(OH)2$$, precipitating $$CaBr2$$ for safe disposal, while organic solvents are recovered via fractional distillation.

Chemical Reactions Analysis

Types of Reactions

2-Bromoethyl phenyl benzylphosphonate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

    Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-phosphorus bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.

    Coupling Reactions: Palladium catalysts and phosphine ligands are commonly used in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted phosphonate.

Scientific Research Applications

2-Bromoethyl phenyl benzylphosphonate has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organophosphorus compounds.

    Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting enzymes or receptors that interact with phosphorus-containing groups.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as flame retardancy or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 2-Bromoethyl phenyl benzylphosphonate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The bromine atom and phosphonate group can participate in various interactions, including hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules .

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs include diethyl benzylphosphonate derivatives (compounds 1–8 in –3, 5, 7) and bromoethyl phosphonates (). A comparative analysis is presented below:

Compound Substituents Key Properties Biological Activity (MIC/MBC)
Diethyl benzylphosphonate (1) Phenyl ring with diethyl phosphonate Low MIC against E. coli K12; moderate bactericidal activity MIC: ~8–16 mg/L (strain-dependent)
Boronic acid derivative (3) Para-boronic acid on phenyl ring Enhanced antimicrobial selectivity; modifies bacterial DNA via Fpg protein MIC: ≤4 mg/L (R2 strain); comparable to ciprofloxacin
Pinacol boronic ester (2) Para-pinacol boronic ester Similar MIC to compound 1; no significant improvement in activity MIC: ~8–16 mg/L
Bromoethyl phosphonate () Mixed bromoethyl/chloroethyl esters Flame-retardant properties; no antimicrobial data N/A
2-Bromoethyl phenyl benzylphosphonate (hypothetical) Bromoethyl, phenyl, benzyl groups Predicted higher electrophilicity; potential for DNA alkylation or LPS disruption Inferred: MIC 4–8 mg/L (based on halogenated analogs)

Mechanism of Action

  • Antimicrobial activity : Diethyl benzylphosphonates disrupt lipopolysaccharide (LPS) structure in E. coli membranes, enhancing permeability . Boronic acid derivatives (e.g., compound 3) further interact with bacterial DNA via Fpg protein-mediated damage .
  • Bromoethyl group : The bromine atom may act as a leaving group, facilitating covalent binding to cellular nucleophiles (e.g., thiols or amines), akin to alkylating agents .

Selectivity and Resistance

  • Compounds 3 , 6 , and 8 exhibit "super-selectivity" against pathogenic E. coli strains (K12, R2-R4) .
  • Bromoethyl-substituted phosphonates may evade common resistance mechanisms (e.g., efflux pumps) due to their unique electrophilic reactivity .

Q & A

What are the common synthetic routes for preparing 2-bromoethyl phenyl benzylphosphonate, and how do reaction conditions influence yield?

The synthesis of 2-bromoethyl phenyl benzylphosphonate typically involves phosphonate esterification and halogenation steps. For example, Appel-type reactions using triphenylphosphine (1.0–2.1 equiv.) and 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBH, 0.5–1.0 equiv.) under microwave-assisted conditions have been optimized for high-rate bromination . Key factors include stoichiometric ratios of halogenating agents, solvent selection (e.g., THF or dichloromethane), and temperature control (-78°C to 90°C). Yield optimization may require statistical experimental design to balance competing side reactions, such as phosphonate hydrolysis or incomplete halogenation .

What analytical methods are recommended to confirm the structure and purity of 2-bromoethyl phenyl benzylphosphonate?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for structural confirmation, with characteristic shifts for the bromoethyl group (δ ~3.5–4.5 ppm) and phosphonate moiety (δ ~20–30 ppm in ³¹P NMR) . Mass spectrometry (MS) provides molecular ion validation (e.g., [M+H]⁺ or [M-Br]⁺ fragments). Purity assessment via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) should use phosphonate-specific visualization agents (e.g., ammonium molybdate). For trace impurities, inductively coupled plasma mass spectrometry (ICP-MS) can detect residual catalysts (e.g., nickel or palladium) .

What safety protocols are essential when handling 2-bromoethyl phenyl benzylphosphonate in laboratory settings?

Due to its bromoethyl group and phosphonate reactivity, strict safety measures are required:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr).
  • Waste Disposal: Segregate halogenated waste for professional treatment to prevent environmental release .
  • Emergency Procedures: Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .

How can researchers address inconsistent yields during the synthesis of phosphonate derivatives like 2-bromoethyl phenyl benzylphosphonate?

Inconsistent yields often arise from competing side reactions (e.g., elimination or oxidation). Methodological strategies include:

  • Catalyst Screening: Transition metals (e.g., Ni or Pd) may improve selectivity in coupling reactions but require rigorous exclusion of moisture/oxygen .
  • Temperature Gradients: Slow warming from -78°C to room temperature during nucleophilic substitutions minimizes byproduct formation .
  • Reagent Purity: Ensure anhydrous conditions for halogenating agents (e.g., DBH or PBr₃) to prevent hydrolysis .

How do adsorption properties of 2-bromoethyl phenyl benzylphosphonate compare to other phosphonates, and what factors explain discrepancies?

Adsorption behavior varies significantly with substituents. For instance, benzylphosphonates (pKa₂ ~7.93) exhibit lower adsorption than phenylphosphonates (pKa₂ ~6.47) due to differences in hydrophobicity and steric hindrance . Contradictions in adsorption data may arise from pH-dependent ionization (e.g., monoprotic vs. diprotic oxyanions) or surface interactions (e.g., silica vs. alumina substrates). Researchers should standardize pH (e.g., buffered solutions) and substrate composition when comparing adsorption isotherms .

What role does 2-bromoethyl phenyl benzylphosphonate play in modulating oligonucleotide therapeutic activity?

In antisense oligonucleotide (ODN) design, benzylphosphonate modifications (e.g., terminal vs. scattered placements) enhance RNase H activation while maintaining lipophilicity for membrane permeability. Terminally modified benzylphosphonate ODNs achieved 96% inhibition of HCV gene expression compared to scattered modifications, likely due to reduced steric hindrance on RNase H binding . Methodologically, therapeutic efficacy requires balancing modification density (e.g., 6/23 nucleotides) with IC₅₀ and therapeutic index calculations .

How do structural modifications (e.g., terminal bromoethyl groups) influence the reactivity of phosphonate esters in cyclization reactions?

The bromoethyl group acts as a leaving group in SN2 reactions, enabling cyclization under basic conditions. For example, butyllithium-induced cyclization of 2-benzyloxyphenylphosphonamidates generates heterocyclic products, with yields dependent on:

  • Base Strength: Potassium tert-butoxide (KOt-Bu) in THF at -78°C minimizes premature elimination .
  • Solvent Polarity: Low-polarity solvents (e.g., heptane) favor intramolecular cyclization over intermolecular side reactions .
    Steric effects from phenyl/benzyl groups may slow kinetics, necessitating longer reaction times (e.g., 16 hours) .

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